
Treprostinil-2-yl Treprostinilate Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Treprostinil-2-yl Treprostinilate Ester, also known as this compound, is a useful research compound. Its molecular formula is C₄₆H₆₆O₉ and its molecular weight is 763.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Therapeutic Applications
Pulmonary Arterial Hypertension (PAH)
The primary application of Treprostinil-2-yl Treprostinilate Ester is in the treatment of PAH. Clinical studies have demonstrated that treprostinil can improve exercise capacity and delay disease progression in patients with PAH . The esterification process enhances the stability and bioavailability of the compound compared to its parent molecule, potentially leading to improved therapeutic outcomes.
Other Vascular Conditions
Beyond PAH, there is ongoing research into the use of this compound for other conditions characterized by impaired vascular function. These include:
- Heart Failure: The vasodilatory properties may benefit patients with heart failure by reducing afterload and improving cardiac output.
- Peripheral Artery Disease: Enhanced blood flow due to vasodilation can alleviate symptoms associated with peripheral artery disease.
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetic profile of this compound is crucial for optimizing its clinical use. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C8, which may lead to drug interactions when co-administered with other medications affecting this enzyme system . Careful monitoring is necessary when prescribing this compound alongside CYP inhibitors or inducers.
Case Studies and Clinical Research Findings
Several studies have explored the efficacy of treprostinil formulations, including oral and inhaled routes. A multicenter retrospective study analyzed patients transitioning from inhaled to oral treprostinil, revealing that oral formulations can maintain patient stability while providing comparable efficacy .
Summary of Key Findings:
常见问题
Basic Research Questions
Q. What are the validated protocols for synthesizing and characterizing Treprostinil-2-yl Treprostinilate Ester in preclinical studies?
- Methodology : Use chromatographic techniques (e.g., HPLC) to confirm purity and structural integrity. Reference USP guidelines for reagent preparation and purity testing, such as titration or UV-spectroscopy for quantifying intermediates . For characterization, employ NMR and mass spectrometry, ensuring calibration with certified reference materials. Document synthesis steps rigorously, including solvent ratios, reaction temperatures, and catalyst concentrations, as per ICH guidelines for reproducibility .
Q. How should researchers design ethical and regulatory-compliant studies involving Treprostinil derivatives?
- Methodology : Adhere to ICH Good Clinical Practice (GCP) guidelines for human studies, including IRB/IEC approvals and informed consent protocols . For animal studies, follow NIH reporting standards (e.g., ARRIVE guidelines), detailing housing conditions, sample sizes, and statistical power calculations to minimize bias .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound experiments?
- Methodology : Use linear regression models to correlate dosage with physiological outcomes (e.g., vasodilation metrics). Validate assumptions with residual plots and ANOVA for variance analysis. Report confidence intervals and p-values with effect sizes to contextualize clinical relevance .
Q. How can researchers ensure reproducibility in data collection and presentation for Treprostinil-related studies?
- Methodology : Standardize data formats using tools like electronic lab notebooks. Follow journal-specific guidelines (e.g., Curved and Layered Structures) for concise results presentation, avoiding redundant figures. Include raw datasets as supplementary materials and detail instrument calibration protocols .
Advanced Research Questions
Q. How can Taguchi experimental design optimize reaction conditions for synthesizing this compound?
- Methodology : Apply orthogonal arrays to test variables (e.g., molar ratios, catalyst types, temperature). Calculate signal-to-noise (S/N) ratios to identify optimal parameters, followed by ANOVA to rank factor contributions (e.g., catalyst concentration as the dominant variable, contributing >75% variance) . For validation, replicate trials under predicted optimal conditions and compare yields with theoretical maxima.
Q. What systematic approaches resolve contradictions between in vitro and in vivo efficacy data for Treprostinil derivatives?
- Methodology : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., bioavailability differences). Use pharmacokinetic modeling (e.g., compartmental analysis) to simulate in vivo absorption kinetics. Validate with crossover studies in animal models, adjusting delivery methods (e.g., inhalation vs. intravenous) .
Q. How should researchers integrate computational chemistry to predict this compound’s stability under varying pH conditions?
- Methodology : Employ density functional theory (DFT) to model hydrolysis pathways. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and correlate degradation products with HPLC-MS profiles. Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. What strategies mitigate bias in observational studies assessing Treprostinil’s long-term effects on pulmonary arterial hypertension?
- Methodology : Implement propensity score matching to balance baseline characteristics between treatment and control groups. Use blinded endpoint adjudication committees to minimize observer bias. Perform sensitivity analyses to assess unmeasured confounding impacts .
Q. Data Presentation and Critical Analysis
Q. How should researchers structure discussions to contextualize this compound findings within existing literature?
- Methodology : Compare results with prior studies using forest plots for meta-analytic comparisons. Highlight mechanistic divergences (e.g., receptor affinity differences) and propose hypotheses for discrepancies. Use citation matrices to map knowledge gaps and identify understudied pathways .
Q. What frameworks are effective for critically evaluating methodological limitations in Treprostinil ester research?
- Methodology : Apply the TRIPOD (Transparent Reporting of a Multivariable Prediction Model) checklist for predictive studies or STROBE for observational designs. Quantify limitations (e.g., "Sample size provided 80% power to detect a 15% efficacy difference") and propose follow-up experiments (e.g., dose-escalation trials) .
Q. Tables for Key Experimental Parameters
Parameter | Optimal Condition | Contribution to Yield | Reference |
---|---|---|---|
Catalyst Concentration | 1.5 wt% | 77.582% | |
Reaction Temperature | 60°C | 12.341% | |
Oil/Methanol Molar Ratio | 1:6 | 8.926% |
属性
分子式 |
C₄₆H₆₆O₉ |
---|---|
分子量 |
763.01 |
同义词 |
Benzyl 2-(((1R,2R,3aS,9aS)-2-Hydroxy-1-((S)-3-(2-(((2R,3R,3aS,9aS)-2-hydroxy-3-((R)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-6-yl)oxy)acetoxy)octyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate; Trepro |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。